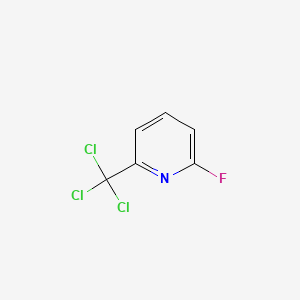

2-Fluoro-6-(trichloromethyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-(trichloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3FN/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQROJMHDPZEHMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)F)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743328 | |

| Record name | 2-Fluoro-6-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207664-71-8 | |

| Record name | 2-Fluoro-6-(trichloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Strategies for 2 Fluoro 6 Trichloromethyl Pyridine

Approaches to Chlorine-Fluorine Exchange on Pyridine (B92270) Scaffolds

The primary precursor for the synthesis of 2-Fluoro-6-(trichloromethyl)pyridine is 2-Chloro-6-(trichloromethyl)pyridine. The conversion relies on nucleophilic aromatic substitution (SNAr), where a fluoride (B91410) ion displaces the chlorine atom at the 2-position of the pyridine ring. nih.govwikipedia.org This process, often referred to as a Halogen Exchange (Halex) reaction, is a widely used industrial method for producing fluoroaromatics. wikipedia.org

Direct fluorination methods involve the reaction of 2-Chloro-6-(trichloromethyl)pyridine with a fluorinating agent to directly substitute the chlorine atom with fluorine.

Liquid-phase fluorination using anhydrous hydrogen fluoride (AHF) is a common and industrially viable method for synthesizing this compound. google.com The reaction is typically carried out at elevated temperatures, ranging from 90°C to 250°C, and under significant pressure (10-30 kg/cm ²). google.comsmolecule.com In some processes, the reaction is conducted at temperatures between 160°C and 185°C with pressures reaching up to 8.5 Mpa. guidechem.com This method can be performed with or without a catalyst. smolecule.com When catalysts are used, iron chlorides like FeCl₃ are often employed to facilitate the exchange. smolecule.comvulcanchem.com The process can yield the desired product with high purity and in good yields, often exceeding 80%. google.com

| Parameter | Value Range | Catalyst (Optional) | Typical Yield | Reference |

|---|---|---|---|---|

| Temperature | 90-250 °C | FeCl₃ | >80% | google.comsmolecule.com |

| Pressure | 10-30 kg/cm² |

Vapor-phase fluorination offers an alternative to liquid-phase methods and is particularly suitable for continuous processes. smolecule.com In this approach, 2-Chloro-6-(trichloromethyl)pyridine and a fluorinating agent like hydrogen fluoride are passed over a heated catalyst bed. nih.govjst.go.jp Transition metal-based catalysts, such as iron fluoride or chromium-based catalysts, are frequently used due to their efficacy at high temperatures (>300°C). nih.govjst.go.jpresearchgate.net This method can achieve high selectivity and purity of the final product, often greater than 95%, without the need for isolating intermediates. smolecule.com

| Catalyst Type | Operating Temperature | Key Advantage | Reference |

|---|---|---|---|

| Iron Fluoride | >300 °C | Good yield in one step | nih.govjst.go.jp |

| Chromium Oxides (pre-fluorinated) | ~320-390 °C | High activity and stability | researchgate.netresearchgate.net |

Metal fluorides and mixed halide systems are also effective reagents for the halogen exchange reaction. Antimony trifluoride (SbF₃), often in the presence of a pentavalent antimony salt like antimony(V) chloride (SbCl₅) which forms mixed halides such as SbF₃Cl₂ in situ, has been a historically significant reagent for such transformations, known as the Swarts reaction. thieme-connect.degoogle.com These reagents can selectively replace chlorine atoms with fluorine. The reactivity of antimony fluorides can be tailored to the substrate, with the general order of reactivity for halogen replacement being CX₃ > CHX₂ > CH₂X or CHX, where X is a halogen. thieme-connect.de Other metal fluorides that can be used include those of alkali metals, such as potassium fluoride (KF), sometimes in combination with a phase-transfer catalyst to enhance reactivity. wikipedia.orgresearchgate.net

The halogen exchange reaction on the pyridine scaffold proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.govwikipedia.org The pyridine ring is an electron-deficient aromatic system, which makes it susceptible to attack by nucleophiles, especially when substituted with electron-withdrawing groups. wikipedia.org The reaction is initiated by the attack of a fluoride ion on the carbon atom bearing the chlorine atom at the 2-position of the pyridine ring. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is stabilized by the delocalization of the negative charge, particularly onto the electronegative nitrogen atom of the pyridine ring. wikipedia.org The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the fluorinated product. nih.gov The rate of this reaction is influenced by the nature of the solvent, the reactivity of the fluoride source, and the presence of any catalysts. wikipedia.org

In the context of 2-Chloro-6-(trichloromethyl)pyridine, the fluorination is highly regioselective for the chlorine atom on the pyridine ring over the chlorine atoms in the trichloromethyl group under certain conditions. This is because the aromatic carbon is more activated towards nucleophilic attack due to the electronic properties of the pyridine ring. wikipedia.org However, the conditions of the fluorination can be tuned to achieve different outcomes. For instance, harsher conditions or different fluorinating agents can also lead to the fluorination of the trichloromethyl group to a trifluoromethyl group. google.comnih.gov

Chemoselectivity is also a critical consideration, especially when other functional groups are present on the pyridine ring. The choice of fluorinating agent and reaction conditions can be optimized to selectively replace the desired halogen without affecting other parts of the molecule. For example, in polychlorinated pyridines, the position of the chlorine atom influences its reactivity towards substitution, with the 2- and 4-positions being generally more reactive than the 3-position. nih.gov

Direct Fluorination of 2-Chloro-6-(trichloromethyl)pyridine

Pyridine Ring Construction Methodologies Involving Fluorinated and Trichloromethylated Building Blocks

Constructing the pyridine ring from smaller, functionalized building blocks is a primary strategy for synthesizing trifluoromethylpyridines. nih.govresearchoutreach.org This bottom-up approach allows for the precise placement of substituents on the pyridine ring.

Cyclocondensation reactions represent a versatile method for assembling the pyridine ring. These reactions typically involve the condensation of a 1,5-dicarbonyl compound or its equivalent with ammonia (B1221849) or an ammonia source. youtube.combaranlab.org For the synthesis of trifluoromethyl-substituted pyridines, building blocks containing a trifluoromethyl group are essential. nih.govresearchoutreach.org

One common strategy involves the use of trifluoroacetylated precursors. For instance, (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one can be condensed with an enamine, followed by cyclization with ammonium (B1175870) acetate to yield a trifluoromethylpyridine. youtube.com These trifluoromethyl-containing building blocks are crucial for producing a variety of crop protection agents. youtube.com The Bohlmann-Rahtz pyridine synthesis offers another route, where the condensation of enamines with ethynylketones leads to substituted pyridines. organic-chemistry.org While this method is versatile, it often requires high temperatures for the final cyclodehydration step. organic-chemistry.org Recent advancements have focused on developing milder, one-step procedures using acid catalysis to improve the efficiency of this reaction. organic-chemistry.org

A predominant method for the synthesis of trifluoromethylpyridines, including this compound, involves the chlorination and subsequent fluorination of picoline (methylpyridine). jst.go.jp This multi-step process is a cornerstone of industrial production. nih.gov

The synthesis of 2-chloro-6-(trichloromethyl)pyridine, also known as nitrapyrin, is a critical first step. nih.govacs.org This is typically achieved by treating α-picoline with gaseous hydrogen chloride to form the hydrochloride salt, which is then chlorinated at high temperatures. nih.gov Another approach involves the vapor-phase chlorination of 2-picoline in the presence of a catalyst. google.com

Once 2-chloro-6-(trichloromethyl)pyridine is obtained, the next step is fluorination. This can be accomplished through a chlorine/fluorine exchange reaction. nih.govresearchoutreach.org A common method involves reacting 2-chloro-6-(trichloromethyl)pyridine with a fluorinating agent like anhydrous hydrogen fluoride at elevated temperatures and pressures. google.comgoogle.com This process can be carried out in a liquid or vapor phase, with the liquid phase being preferred in some industrial applications. google.com The reaction yields 2-fluoro-6-(trifluoromethyl)pyridine (B1301170), which is then purified. google.com

| Starting Material | Key Intermediates | Final Product | Reference |

| α-Picoline | 2-chloro-6-(trichloromethyl)pyridine | 2-fluoro-6-(trifluoromethyl)pyridine | jubilantingrevia.com |

| 2-chloro-5-chloromethyl pyridine | 2-chloro-5-(trichloromethyl)pyridine, 2,3,6-trichloro-5-(trichloromethyl)pyridine | Not specified | asianpubs.org |

Optimization of Industrial-Scale Synthetic Processes

The industrial production of this compound necessitates a focus on process optimization to maximize efficiency and minimize costs. Key areas of development include enhancing yield and purity, utilizing effective catalyst systems, and implementing protocols for the recovery and recycling of materials. researchgate.netgoogle.com

Achieving high yield and purity is paramount in industrial synthesis. For the production of 2-fluoro-6-(trifluoromethyl)pyridine from 2-chloro-6-(trichloromethyl)pyridine, process parameters such as temperature, pressure, and reaction time are carefully controlled. google.com For instance, a process using a tubular reactor has been developed, which is reported to increase the yield to over 98%. google.com This method involves a two-stage reaction with precise temperature and pressure control, followed by gas-liquid separation and purification. google.com

Purification of the final product is typically achieved through distillation. google.com The crude product, after neutralization and separation, is distilled to obtain high-purity 2-fluoro-6-(trifluoromethyl)pyridine. google.comgoogle.com Gas chromatography is often used to monitor the reaction and assess the purity of the final product. google.com

Catalysts play a crucial role in many synthetic routes to fluorinated pyridines. In the vapor-phase chlorination and fluorination of picolines, transition metal-based catalysts such as iron fluoride are employed at high temperatures. nih.govjst.go.jp For the synthesis of 2-chloro-6-(trichloromethyl)pyridine from 2-picoline, catalysts such as activated carbon loaded with metal ion oxides (e.g., Fe, Zn) can be used. google.com

In the fluorination of 2-chloro-6-(trichloromethyl)pyridine, antimony halides are used as catalysts. google.com The choice of catalyst can significantly impact the reaction rate and selectivity. For instance, in the synthesis of 2-chloro-6-trifluoromethylpyridine, catalysts like diisopropyl azodicarboxylate, benzoyl peroxide, phosphorus trichloride, or tungsten hexachloride have been utilized in the chlorination step, while antimony pentachloride can be used in the fluoridation stage. google.com

| Reaction Step | Catalyst | Reference |

| Vapor-phase chlorination/fluorination of picoline | Iron fluoride | nih.govjst.go.jp |

| Chlorination of 2-picoline | Activated carbon with metal ion oxides (Fe, Zn) | google.com |

| Fluorination of 2-chloro-6-(trichloromethyl)pyridine | Antimony halides | google.com |

| Chlorination of 2-chloro-6-picoline | Diisopropyl azodicarboxylate, benzoyl peroxide, phosphorus trichloride, tungsten hexachloride | google.com |

| Fluoridation | Antimony pentachloride | google.com |

To enhance the economic viability and environmental sustainability of the industrial process, the recovery and recycling of unreacted materials are essential. google.com In the production of 2-fluoro-6-(trifluoromethyl)pyridine, the distillation residue often contains partially fluorinated chlorofluoropyridine compounds. google.com These byproducts, which can include 2-chloro-6-(trifluoromethyl)pyridine (B1580974), 2-chloro-6-(difluorochloromethyl)pyridine, and 2-chloro-6-(dichlorofluoromethyl)pyridine, can be recycled back into the reactor for further fluorination. google.com

Similarly, unreacted starting materials and the fluorinating agent, such as hydrogen fluoride, can also be recovered and reused. google.com In some processes, byproducts from chlorination reactions, such as hydrogen chloride gas, are absorbed in water to produce hydrochloric acid, and excess chlorine is reacted with sodium hydroxide to form sodium hypochlorite, thus minimizing waste. google.com

Chemical Reactivity and Transformation Pathways of 2 Fluoro 6 Trichloromethyl Pyridine

Reactivity at the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient aromatic system, a characteristic that is further intensified by the presence of two powerful electron-withdrawing substituents: a fluorine atom at the C2 position and a trichloromethyl group at the C6 position. This electronic landscape is the primary determinant of its reactivity towards both nucleophiles and electrophiles.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for electron-poor aromatic systems, and 2-Fluoro-6-(trichloromethyl)pyridine is highly activated for such transformations. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon atom of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the departure of a leaving group.

In the case of pyridines, nucleophilic attack is strongly favored at the α (C2, C6) and γ (C4) positions because the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com For this compound, both the C2 and C6 positions are activated.

The fluorine atom at the C2 position is an excellent leaving group for SNAr reactions, often being more reactive than other halogens. The high electronegativity of fluorine accelerates the initial nucleophilic attack, which is typically the rate-determining step. nih.gov For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine (B119429). nih.gov Consequently, nucleophiles will preferentially attack the C2 position, displacing the fluoride (B91410) ion.

This reactivity allows for the introduction of a wide array of functional groups at the C2 position through reactions with various nucleophiles.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on Halopyridines

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Oxygen Nucleophiles | Sodium Methoxide (NaOMe) | 2-Alkoxypyridine |

| Nitrogen Nucleophiles | Ammonia (B1221849) (NH₃), Amines (R-NH₂) | 2-Aminopyridine |

| Sulfur Nucleophiles | Sodium Thiophenolate (NaSPh) | 2-(Thioaryl)pyridine |

| Carbon Nucleophiles | Grignard Reagents, Organolithiums | 2-Alkyl/Arylpyridine |

This table presents generalized examples of SNAr reactions common for activated halopyridines.

Electrophilic Substitution Patterns and Directing Effects

Electrophilic aromatic substitution on the pyridine ring is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. This deactivation is significantly amplified in this compound by the two strongly electron-withdrawing substituents. Both the fluorine and the trichloromethyl group further reduce the electron density of the pyridine nucleus, making electrophilic attack exceptionally difficult.

Given the heavily deactivated nature of the ring, forcing conditions would be required, which could lead to decomposition or side reactions rather than the desired substitution.

Transformations of the Trichloromethyl Group

The trichloromethyl group (-CCl₃) is a versatile functional group that can undergo a variety of chemical transformations, providing pathways to other important functionalities. Its reactivity is influenced by the electron-deficient pyridine ring to which it is attached.

Hydrolytic Cleavage and Derivatization to Carboxylic Acids, Aldehydes, and Alcohols

The trichloromethyl group can be hydrolyzed to a carboxylic acid group (-COOH). This transformation typically occurs under acidic or basic conditions. For example, the related compound nitrapyrin, 2-chloro-6-(trichloromethyl)pyridine, can be oxidized to 6-chloropicolinic acid. sigmaaldrich.com The hydrolysis proceeds through a series of nucleophilic substitution steps where the chlorine atoms are sequentially replaced by hydroxyl groups, forming an unstable trichlorogeminal diol that readily eliminates HCl to yield the carboxylic acid.

While direct conversion to aldehydes or alcohols from the trichloromethyl group is less common, these functional groups can be accessed from the resulting carboxylic acid via standard reduction protocols (e.g., using LiAlH₄ for the alcohol or controlled reduction for the aldehyde).

Table 2: Derivatization of the Trichloromethyl Group

| Starting Material | Reagents/Conditions | Product | Functional Group Transformation |

|---|---|---|---|

| 2-Substituted-6-(trichloromethyl)pyridine | H₂SO₄ / H₂O, heat | 6-Substituted-pyridine-2-carboxylic acid | -CCl₃ → -COOH |

| 6-Substituted-pyridine-2-carboxylic acid | 1. SOCl₂ 2. LiAlH(Ot-Bu)₃ | 6-Substituted-pyridine-2-carbaldehyde | -COOH → -CHO |

| 6-Substituted-pyridine-2-carboxylic acid | LiAlH₄ or BH₃ | (6-Substituted-pyridin-2-yl)methanol | -COOH → -CH₂OH |

This table outlines general pathways for the transformation of a trichloromethyl group via a carboxylic acid intermediate.

Reductive Transformations to Dichloromethyl, Monochloromethyl, and Methyl Moieties

The trichloromethyl group can be selectively reduced. The stepwise reduction to dichloromethyl (-CHCl₂), monochloromethyl (-CH₂Cl), and finally to a methyl (-CH₃) group can be achieved using various reducing agents. The choice of reagent and reaction conditions determines the extent of the reduction.

For instance, studies on related trichloromethyl-substituted heterocycles have shown that sulfur nucleophiles, such as thiophenolates, can effect the reduction of a -CCl₃ group. rsc.orgresearchgate.net This process involves the nucleophilic attack of the sulfur on one of the chlorine atoms, which acts as an electrophilic center.

Mechanistic Investigations of Trichloromethyl Reactivity, including σ-hole Effects

Recent mechanistic studies have highlighted the importance of non-covalent interactions, specifically halogen bonding, in the reactivity of the trichloromethyl group. When attached to an electron-withdrawing ring like pyridine, the C-Cl bonds become polarized. This polarization creates a region of positive electrostatic potential on the outer side of the chlorine atoms, along the axis of the C-Cl bond. This region is known as a sigma-hole (σ-hole). rsc.orgmdpi.com

This σ-hole makes the chlorine atoms electrophilic and susceptible to attack by nucleophiles. rsc.orgresearchgate.net In the reduction of a trichloromethyl group by a sulfur nucleophile, the mechanism involves a halogen bond-type interaction where the nucleophile initially attacks a chlorine atom, not the carbon atom. rsc.org This leads to the abstraction of a chlorine cation (Cl⁺), leaving behind a dichloromethyl carbanion (-CCl₂⁻), which is then protonated. This process can repeat to achieve further reduction. The presence and magnitude of the σ-hole are dependent on the electron-withdrawing strength of the moiety attached to the trichloromethyl group. mdpi.com

This understanding of σ-hole interactions provides a more nuanced view of the reactivity of the trichloromethyl group, explaining its susceptibility to certain nucleophilic attacks that might otherwise seem counterintuitive. rsc.org

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-Chloropyridine |

| Sodium Ethoxide |

| 2-Alkoxypyridine |

| 2-Aminopyridine |

| 2-(Thioaryl)pyridine |

| 2-Alkyl/Arylpyridine |

| Nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine) |

| 6-Chloropicolinic Acid |

| 6-Substituted-pyridine-2-carboxylic acid |

| 6-Substituted-pyridine-2-carbaldehyde |

| (6-Substituted-pyridin-2-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) |

Reactivity of the Fluoro Substituent

The C-F bond at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for introducing a wide range of functional groups. The high electronegativity of the fluorine atom makes the C2 carbon atom electron-deficient and thus a prime target for nucleophiles.

The reactivity of 2-halopyridines in SNAr reactions is significantly faster for fluoro-substituted pyridines compared to their chloro-analogues. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol (B145695) is reported to be 320 times faster than that of 2-chloropyridine. nih.gov This enhanced reactivity, known as the "element effect," is attributed to fluorine's strong inductive electron-withdrawing ability, which stabilizes the intermediate Meisenheimer complex formed during the reaction. researchgate.netnih.gov

The presence of the strongly electron-withdrawing trichloromethyl (-CCl₃) group at the C6 position further activates the C2 position towards nucleophilic attack. This activation is additive to the effect of the ring nitrogen. researchgate.net A variety of nucleophiles can be employed to displace the fluorine atom, including those based on oxygen, nitrogen, sulfur, and carbon. nih.gov While many SNAr reactions on halopyridines have historically been conducted with more commercially available chloropyridines, the higher reactivity of fluoropyridines allows for reactions under milder conditions. nih.gov This is particularly advantageous for the late-stage functionalization of complex molecules where harsh conditions could compromise other functional groups. nih.govacs.org

Table 1: Examples of Nucleophilic Displacement Reactions on 2-Fluoropyridines

| Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Alcohols/Alkoxides (e.g., NaOEt) | 2-Alkoxypyridines | Base (e.g., NaH), solvent (e.g., THF, EtOH) | nih.govresearchgate.net |

| Phenols | 2-Phenoxypyridines | Base (e.g., K₂CO₃), solvent (e.g., DMF) | nih.gov |

| Amines (Primary/Secondary) | 2-Aminopyridines | Often neat or in a polar aprotic solvent (e.g., DMSO) | nih.gov |

| Thiols/Thiolates | 2-Thioethers | Base (e.g., NaH), solvent (e.g., THF) | nih.gov |

| Cyanide (e.g., KCN) | 2-Cyanopyridines | Polar aprotic solvent (e.g., DMSO) | nih.gov |

The fluorine atom exerts a profound influence on the electronic landscape of the pyridine ring through a combination of inductive and mesomeric (resonance) effects. nih.govumons.ac.be

The interplay of these effects dictates the molecule's reactivity. The strong electron-withdrawing nature of fluorine stabilizes the negative charge that develops in the ring during the rate-determining step of nucleophilic aromatic substitution, thus accelerating the reaction at the C2 position. researchgate.netresearchgate.net Conversely, this electron deficiency deactivates the ring towards electrophilic aromatic substitution. The presence of fluorine atoms can also alter intermolecular interactions and physical properties like surface tension and thermal stability. nih.gov Computational studies on fluorinated pyridines show that fluorination lowers the energy of the molecular orbitals and can impact the HOMO-LUMO gap, which correlates with the molecule's electronic transitions and reactivity. nih.govnih.gov

Advanced Derivatization Chemistry

Beyond simple nucleophilic displacement of the fluoro group, this compound can undergo a variety of more complex transformations, including cross-coupling reactions and functionalization at other ring positions.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and they can be applied to halo-heterocycles like this compound.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org While aryl chlorides and bromides are more common substrates, the Suzuki reaction can be adapted for fluorinated pyridines. nih.govnih.gov The reaction typically requires a palladium catalyst, a base, and a suitable ligand. wikipedia.org The reactivity of the C-F bond in this context is lower than C-Cl or C-Br bonds, often necessitating specific catalyst systems or harsher conditions. However, the instability of many 2-pyridyl boron reagents can be a challenge, sometimes leading to poor reactivity or side reactions like protodeboronation. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly effective method for synthesizing arylalkynes. The reaction can be performed under mild conditions and tolerates a wide range of functional groups. wikipedia.org While aryl iodides and bromides are the most reactive partners, methods for the Sonogashira coupling of less reactive aryl chlorides and even fluoroarenes have been developed, although they may require specialized conditions or catalysts. organic-chemistry.orgnih.govorganic-chemistry.org

Table 2: Overview of C-C Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Typical Catalyst System | Product | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organohalide (Ar-F) + Organoboron (R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl (Ar-R) | wikipedia.orglibretexts.orgnih.gov |

| Sonogashira | Organohalide (Ar-F) + Terminal Alkyne (R-C≡CH) | Pd(0) complex, Cu(I) salt (e.g., CuI), Amine Base | Arylalkyne (Ar-C≡C-R) | wikipedia.orglibretexts.orgorganic-chemistry.org |

While the C2 and C6 positions are substituted, the C3, C4, and C5 positions of the pyridine ring are available for functionalization. Introducing substituents at these vacant sites typically requires overcoming the deactivating effect of the existing fluoro and trichloromethyl groups. Directed ortho-metalation (DoM) strategies are often employed. This involves using a directing group to guide a strong base (like lithium diisopropylamide, LDA) to deprotonate a specific C-H bond, creating an organolithium species. This intermediate can then be trapped with an electrophile to install a new functional group. For fluorinated pyridines, regioselective metalation at each vacant position has been demonstrated by using protective groups to either activate or block adjacent sites. acs.org For example, a chlorine atom can be used as a temporary activating group to direct metalation to a neighboring position. acs.org

Oxidation of the pyridine nitrogen atom to form a pyridine N-oxide is a common and synthetically useful transformation. scripps.eduarkat-usa.org

N-Oxide Formation: The nitrogen atom in the pyridine ring can be oxidized using various oxidizing agents, most commonly peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orgorgsyn.orgorganic-chemistry.org The resulting N-oxide has significantly different electronic properties compared to the parent pyridine. The N-O bond introduces a high dipole moment and makes the oxygen atom a nucleophilic center, while simultaneously increasing the electrophilicity of the C2 and C4 positions. scripps.eduwikipedia.org

The formation of the N-oxide of this compound would render the C4 position highly susceptible to nucleophilic attack. Furthermore, pyridine N-oxides serve as versatile intermediates; for example, they can be treated with reagents like phosphorus oxychloride (POCl₃) to introduce chlorine atoms at the C2 or C4 positions, followed by deoxygenation to restore the pyridine ring. wikipedia.orggoogle.com Deoxygenation can be achieved using various reducing agents, including palladium catalysts with a transfer oxidant. organic-chemistry.org This two-step sequence provides an alternative route to functionalize the pyridine core. acs.org

Comparative Reactivity Studies with Related Halogenated Pyridine Analogs

The reactivity of this compound is best understood through comparative analysis with its halogenated analogs, namely those bearing chlorine, bromine, or iodine at the 2-position. The nature of the halogen atom at this position significantly influences the molecule's susceptibility to nucleophilic attack, a primary transformation pathway for this class of compounds. The electron-withdrawing nature of the pyridine ring, further enhanced by the trichloromethyl group at the 6-position, renders the 2-position particularly electrophilic and prone to nucleophilic aromatic substitution (SNAr).

A critical factor in these reactions is the nature of the leaving group, which is the halide at the 2-position. Contrary to the trend observed in SN1 and SN2 reactions of alkyl halides, where iodide is the best leaving group, in SNAr reactions, fluoride is often the best leaving group among the halogens. This phenomenon is referred to as the "element effect". The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack. Although the C-F bond is the strongest among the carbon-halogen bonds, its cleavage is not the rate-determining step. The rate is instead governed by the formation of the stabilized Meisenheimer complex, which is facilitated by the highly electron-withdrawing fluorine atom.

A study comparing the reactivity of 2-fluoropyridine and 2-chloropyridine towards sodium ethoxide found that 2-fluoropyridine reacts a remarkable 320 times faster than its chloro analog. researchgate.net This significant difference in reaction rates underscores the superior leaving group ability of fluorine in this context. The presence of a strongly electron-withdrawing group like the trichloromethyl group at the 6-position is expected to further enhance this reactivity difference by further stabilizing the Meisenheimer intermediate.

F > Cl ≈ Br > I

This order can be rationalized by the balance between the electronegativity of the halogen (facilitating the initial nucleophilic attack) and the strength of the carbon-halogen bond (which is broken in a later, faster step).

The following table summarizes the expected relative reactivity of this compound and its common halogenated analogs in a typical nucleophilic aromatic substitution reaction.

| Analog | Halogen at 2-position | Relative Reactivity (Predicted) | Key Factors |

|---|---|---|---|

| This compound | Fluorine | Highest | High electronegativity of F strongly activates the ring for nucleophilic attack. |

| 2-Chloro-6-(trichloromethyl)pyridine | Chlorine | Moderate | Less electronegative than F, leading to a slower rate of nucleophilic attack. |

| 2-Bromo-6-(trichloromethyl)pyridine | Bromine | Moderate | Similar reactivity to the chloro analog in many SNAr reactions. |

| 2-Iodo-6-(trichloromethyl)pyridine | Iodine | Lowest | Lowest electronegativity among halogens, resulting in the least activation for the initial attack. |

It is important to note that the reactivity can also be influenced by the nature of the nucleophile and the reaction conditions. For instance, in reactions involving certain soft nucleophiles, the polarizability of the halogen can become a more significant factor, potentially altering the reactivity order. However, for a wide range of common nucleophiles, the trend dictated by the electronegativity of the halogen at the 2-position generally holds true for these activated pyridine systems.

Advanced Spectroscopic and Analytical Characterization of 2 Fluoro 6 Trichloromethyl Pyridine

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of a compound by analyzing its molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectral data, including characteristic absorption bands and their assignments for the vibrational modes of 2-Fluoro-6-(trichloromethyl)pyridine, are not available in the searched scientific literature.

Fourier Transform Raman (FT-Raman) Spectroscopy

Detailed FT-Raman spectroscopic data, which would provide complementary information to FT-IR, particularly for non-polar bonds and the molecular backbone of this compound, could not be found in the reviewed sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopic Investigations

Specific ¹H NMR data for this compound, including chemical shifts (δ), coupling constants (J), and signal multiplicities for the aromatic protons, are not documented in the available literature.

Carbon-13 (¹³C) NMR Spectroscopic Investigations

Assigned ¹³C NMR spectral data for this compound, which would identify the chemical environment of each carbon atom in the molecule, could not be located.

Fluorine-19 (¹⁹F) NMR Spectroscopic Investigations

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated compounds. However, specific data regarding the ¹⁹F NMR chemical shift for the fluorine atom in this compound is not available in the searched scientific databases.

Advanced Two-Dimensional (2D) NMR Techniques

While one-dimensional NMR provides fundamental information, 2D NMR spectroscopy is essential for the unambiguous assignment of proton (¹H) and carbon (¹C) signals for a molecule like this compound. Techniques such as COSY, HSQC, and HMBC provide through-bond correlation data, which is critical for confirming the connectivity of the atoms within the molecule. youtube.com

Correlation Spectroscopy (COSY) is a homonuclear technique that identifies protons that are coupled to each other, typically through two or three bonds. nih.govsdsu.edu For this compound, COSY would show correlations between the three adjacent protons on the pyridine (B92270) ring (H-3, H-4, and H-5), allowing for their sequential assignment.

Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu This experiment is highly sensitive and allows for the definitive assignment of each proton signal to its attached carbon atom. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range couplings (typically 2-4 bonds) between protons and carbons. columbia.edu This technique connects proton signals to non-protonated (quaternary) carbons, such as C-2, C-6, and the trichloromethyl carbon (-CCl₃). For instance, the proton at the 3-position (H-3) would show an HMBC correlation to the fluorine-bearing carbon (C-2) and the C-5 carbon. Similarly, H-5 would show correlations to C-3 and the trichloromethyl-substituted carbon (C-6). These long-range correlations are vital for piecing together the complete molecular structure.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) | COSY (¹H-¹H) Cross-Peaks | HSQC (¹H-¹³C) Cross-Peak | HMBC (¹H-¹³C) Cross-Peaks |

|---|---|---|---|

| H-3 | H-4 | C-3 | C-2, C-4, C-5 |

| H-4 | H-3, H-5 | C-4 | C-2, C-3, C-5, C-6 |

| H-5 | H-4 | C-5 | C-3, C-4, C-6 |

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis and Quantification

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. It allows for both the identification and quantification of the compound in complex mixtures. chromatographyonline.comrsc.org

Identification of Reaction Products and Intermediates

In the synthesis of agrochemicals, it is crucial to identify intermediates and byproducts. nih.govnih.gov GC-MS is ideally suited for this purpose. The gas chromatograph separates the components of a mixture, and the mass spectrometer generates a mass spectrum for each component, which serves as a molecular fingerprint.

The mass spectrum of this compound under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting ions. libretexts.org Key fragmentation pathways would likely include the loss of a chlorine radical (M-35), which is a common fragmentation for chlorinated compounds, and the loss of the entire trichloromethyl radical (M-117). The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, aiding in their identification. whitman.edu

Table 2: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 215/217/219 | [C₆H₃FCl₃N]⁺ | Molecular Ion (M⁺) |

| 180/182 | [C₆H₃FNCl₂]⁺ | Loss of a Chlorine radical (M-Cl) |

| 117/119/121 | [CCl₃]⁺ | Trichloromethyl cation |

| 98 | [C₆H₃FN]⁺ | Loss of Trichloromethyl radical (M-CCl₃) |

Method Development for Quantitative Analysis in Complex Chemical Mixtures

For the quantitative analysis of this compound, a robust GC-MS method must be developed. This involves optimizing several parameters to ensure accuracy, precision, and sensitivity. rsc.orgnih.gov A common approach is to use Selected Ion Monitoring (SIM), where the mass spectrometer is set to detect only a few specific ions characteristic of the target analyte. This significantly enhances sensitivity and reduces matrix interference compared to scanning the full mass range. nih.gov

Method development would involve selecting an appropriate GC column (e.g., a mid-polarity column like a DB-5ms), optimizing the temperature program to achieve good separation from other components, and choosing the right ions for SIM mode. For quantification, an internal standard—a compound with similar chemical properties but a different mass that is added in a known amount to all samples—would be used to correct for variations in sample preparation and injection volume.

Table 3: Example Parameters for a Quantitative GC-MS Method

| Parameter | Example Value/Condition |

|---|---|

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, hold 2 min, ramp at 15 °C/min to 280 °C, hold 5 min |

| Carrier Gas | Helium at 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored (m/z) | 215 (Quantification), 180, 98 (Confirmation) |

Computational and Theoretical Investigations of 2 Fluoro 6 Trichloromethyl Pyridine

Analysis of Electronic Structure and Bonding Characteristics

Frontier Molecular Orbital (HOMO-LUMO) Analysis

A Frontier Molecular Orbital (HOMO-LUMO) analysis for 2-Fluoro-6-(trichloromethyl)pyridine would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of both the fluorine atom and the trichloromethyl group is expected to significantly influence these energy levels. However, specific calculated values from dedicated studies are not available.

Table 5.3.1: Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Data not available |

| ELUMO | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, it would be expected that the nitrogen atom of the pyridine (B92270) ring and the fluorine atom would represent regions of negative potential (typically colored red or yellow), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms on the ring and the regions around the electron-withdrawing trichloromethyl group would likely show positive potential (colored blue), indicating sites for nucleophilic attack. Specific potential values and detailed maps are not available from published research.

Table 5.3.2: Predicted MEP Regions for this compound

| Region | Predicted Electrostatic Potential |

|---|---|

| Pyridine Nitrogen | Negative (Nucleophilic) |

| Trichloromethyl Group | Positive (Electrophilic) |

| Fluorine Atom | Negative (Nucleophilic) |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis would provide insights into the delocalization of electron density, hyperconjugative interactions, and the stability of this compound. This analysis quantifies the interactions between filled (donor) and empty (acceptor) orbitals. Key interactions would likely involve the lone pairs of the nitrogen and halogen atoms and the antibonding orbitals of the pyridine ring and the C-Cl bonds. The stabilization energies (E(2)) associated with these interactions are a measure of their significance. Without specific computational studies, a quantitative table of these interactions cannot be compiled.

Table 5.3.3: Anticipated NBO Interactions in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C-C) | Data not available |

| LP (F) | σ* (C-C) | Data not available |

Investigation of Intramolecular Charge Transfer and Non-Covalent Interactions

The study of intramolecular charge transfer (ICT) within this compound would be informed by the previously mentioned analyses. The presence of both electron-donating (fluoro, by resonance) and strongly electron-withdrawing (trichloromethyl) groups on the pyridine ring suggests the potential for significant ICT upon electronic excitation. Non-covalent interaction (NCI) analysis would help identify and visualize weak interactions within the molecule, such as steric repulsions or weak hydrogen bonds, which contribute to its conformational stability. No specific studies detailing these phenomena for this compound are available.

Prediction and Correlation of Spectroscopic Parameters

Computational methods, particularly DFT, are frequently used to predict spectroscopic parameters like vibrational frequencies (IR and Raman) and NMR chemical shifts. These theoretical predictions are then correlated with experimental data to confirm the molecular structure and assign spectral features. For this compound, calculations would predict the characteristic vibrational modes for the C-F, C-Cl, and C-N bonds, as well as the aromatic ring stretches. Similarly, 1H, 13C, and 19F NMR chemical shifts could be calculated to aid in the interpretation of experimental spectra. However, no such correlated experimental and theoretical spectroscopic studies have been published.

Table 5.4.1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

|---|---|---|

| FT-IR | ν(C-F) stretch | Data not available |

| FT-IR | ν(C-Cl) stretch | Data not available |

| 1H NMR | δ (ppm) | Data not available |

Applications As Chemical Intermediates and Precursors for Advanced Materials

Role in Agrochemical Synthesis

The trifluoromethylpyridine (TFMP) moiety is a key structural feature in numerous modern pesticides, and a significant portion of recently developed agrochemicals are fluorinated compounds. nih.govjst.go.jp Since the 1990s, there has been a notable increase in the development of agrochemicals containing the 6-trifluoromethyl-substituted pyridine (B92270) core. nih.govjst.go.jpjst.go.jp 2-Fluoro-6-(trichloromethyl)pyridine serves as a direct precursor to 2-fluoro-6-(trifluoromethyl)pyridine (B1301170) through fluorination, a common and crucial step in creating these advanced agrochemical products. google.com

Precursor for Herbicides

The 6-(trifluoromethyl)pyridine scaffold is integral to the development of several modern herbicides. While direct synthesis pathways from this compound to specific commercial herbicides are part of proprietary industrial processes, its derivatives are key to forming herbicides that offer high efficacy and selectivity. For instance, derivatives of 6-(trifluoromethyl)pyridine are used to create acetolactate synthase (ALS)-inhibiting herbicides. nih.govjst.go.jp

One notable example of a herbicide class derived from this structural family is the sulfonylureas, such as Flupyrsulfuron-methyl-sodium. nih.govjst.go.jp Another example is Pyroxsulam, an ALS-inhibiting herbicide that incorporates a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) substructure, which displays excellent control of key weeds in cereal crops with improved crop safety compared to its phenyl analogues. nih.govnih.gov The synthesis of these complex molecules relies on the availability of key intermediates like those derived from this compound.

Table 1: Herbicides Featuring the 6-(Trifluoromethyl)pyridine Moiety

| Herbicide Name | Chemical Class | Mechanism of Action | Key Intermediate Class |

| Flupyrsulfuron-methyl-sodium | Sulfonylurea | ALS inhibitor | 2-sulfamoyl-6-(trifluoromethyl)nicotinic acid ester nih.govjst.go.jp |

| Pyroxsulam | Triazolopyrimidine | ALS inhibitor | 2-methoxy-4-(trifluoromethyl)pyridine nih.gov |

Precursor for Fungicides

The most direct and well-documented application of this compound as a precursor is in the synthesis of the fungicide Picoxystrobin. google.comjubilantingrevia.com Picoxystrobin is a broad-spectrum, systemic strobilurin fungicide used to control a wide range of diseases in crops like wheat, barley, and soybeans.

The industrial synthesis of Picoxystrobin involves several steps, starting with the conversion of 2-chloro-6-(trichloromethyl)pyridine (also known as Nitrapyrin) to 2-fluoro-6-(trifluoromethyl)pyridine. google.com This intermediate is then further processed to create the final active ingredient. google.comjubilantingrevia.com A patent for the production of 2-fluoro-6-(trifluoromethyl)pyridine highlights its specific utility as an intermediate for Picoxystrobin. google.com

Table 2: Fungicide Synthesized from this compound Derivative

| Fungicide Name | Chemical Class | Target Pathogens | Precursor Compound |

| Picoxystrobin | Strobilurin (QoI) | Ascomycetes, Basidiomycetes, Deuteromycetes, Oomycetes | 2-Fluoro-6-(trifluoromethyl)pyridine google.comjubilantingrevia.com |

Precursor for Insecticides

The 6-(trifluoromethyl)pyridine structural motif is also present in modern insecticides. researchoutreach.org A prominent example is Sulfoxaflor, a sulfoximine (B86345) insecticide effective against a variety of sap-feeding insects. The synthesis of Sulfoxaflor is based on a 6-(trifluoromethyl)pyridine core. researchoutreach.org The synthetic pathway involves creating a key intermediate, 3-[1-(methylmercapto)ethyl]-6-(trifluoromethyl)pyridine, from a halogenated 2-(trifluoromethyl)pyridine. google.com While the exact industrial route from this compound is not publicly detailed, its conversion to 2-fluoro-6-(trifluoromethyl)pyridine makes it a fundamental starting point for this class of insecticides.

The incorporation of the trifluoromethylpyridine moiety is a strategy to enhance the insecticidal activity of compounds. acs.org Research has shown that integrating a trifluoromethylpyridyl unit into other known insecticidal scaffolds can yield derivatives with moderate to good activity against various pests. acs.org

Table 3: Insecticide Featuring the 6-(Trifluoromethyl)pyridine Moiety

| Insecticide Name | Chemical Class | Target Pests | Key Intermediate Class |

| Sulfoxaflor | Sulfoximine | Sap-feeding insects (e.g., aphids, whiteflies) | 3-[1-(methylmercapto)ethyl]-6-(trifluoromethyl)pyridine researchoutreach.orggoogle.com |

Role in Pharmaceutical Synthesis

The unique electronic properties, metabolic stability, and lipophilicity conferred by the trifluoromethyl group make trifluoromethyl-substituted pyridines highly desirable scaffolds in medicinal chemistry. researchgate.net These intermediates are used in the synthesis of a range of drug molecules, including antiviral and anticancer agents. nih.govnih.gov The 2-fluoro-6-(trifluoromethyl)pyridine structure, in particular, serves as a versatile building block for creating complex pharmaceutical candidates.

Building Block for Drug Molecules (e.g., Antiviral and Anticancer Agents)

The 2-fluoro-6-(trifluoromethyl)pyridine scaffold has been successfully utilized to develop potent anticancer agents. A study detailed the synthesis of a series of 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines. nih.gov These compounds were evaluated by the National Cancer Institute (NCI), and many exhibited excellent growth inhibition activity against a panel of human cancer cell lines, with GI₅₀ (50% growth inhibition) values in the low micromolar to nanomolar range. nih.gov The most potent compound in the series, a 2,6-dichlorobenzaldehydehydrazone derivative, inhibited the growth of all tested cancer cell lines with nanomolar potency and was selected for further in vivo testing. nih.gov

In the antiviral field, the trifluoromethyl group is a known feature in some HIV drugs. nih.govacs.org Research into analogues of the HIV drug emivirine (B1671222) has involved the synthesis of compounds with a 6-(3-trifluoromethylbenzyl)uracil structure. nih.gov While not a direct derivative, this demonstrates the utility of the 6-(trifluoromethyl)phenyl-like moiety, which is structurally related to the 6-(trifluoromethyl)pyridine core, in the design of novel antiviral agents. The objective of such research is often to improve activity against wild-type and drug-resistant viral strains. nih.gov

Table 4: Research on Bioactive Molecules from 6-(Trifluoromethyl)pyridine Derivatives

| Therapeutic Area | Compound Class | Research Finding |

| Anticancer | 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines | Excellent growth inhibition (GI₅₀) in the low micromolar to nanomolar range against human cancer cell lines. nih.gov |

| Antiviral (HIV) | 6-(trifluoromethylbenzyl) uracil (B121893) analogues | Good activity against wild-type HIV-1, with some analogues showing improved potency against resistant mutants. nih.gov |

Scaffold for Novel Pharmaceutical Candidates

The 2-fluoro-6-(trifluoromethyl)pyridine structure is an exemplary scaffold for the development of novel pharmaceutical candidates due to the advantageous properties it imparts. The pyridine ring can act as a bioisostere for other aromatic systems, while the trifluoromethyl group enhances metabolic stability and membrane permeability. orgsyn.orgresearchgate.net This makes the scaffold particularly attractive for designing kinase inhibitors, a major class of targeted cancer therapies. nih.gov

The development of potent anticancer agents from 2-arylamino-6-trifluoromethyl-3-(hydrazonocarbonyl)pyridines serves as a prime example of the scaffold's utility. nih.gov The ability to systematically modify the substituents on this core structure allows for the exploration of structure-activity relationships and the optimization of lead compounds. The success of this series in preclinical screening underscores the value of the 6-(trifluoromethyl)pyridine scaffold in generating drug-like molecules with significant biological activity. nih.gov Furthermore, the general strategy of using fluorinated pyridine building blocks is widely employed in the synthesis of diverse bioactive heterocycles for drug discovery. orgsyn.org

Precursor in Functional Materials Development

Synthesis of High-Performance Polymers

While direct polymerization of this compound is not a common route, its derivatives are instrumental in creating high-performance fluorinated polymers. researchoutreach.org The general strategy involves the chemical modification of this precursor into more stable or reactive monomers, such as trifluoromethylpyridines (TFMPs), which are then polymerized. nih.govjst.go.jp

Key Research Findings:

Fluorine Incorporation: The synthesis of fluoropolymers can be achieved either by polymerizing fluorine-containing monomers or through modification reactions that introduce fluorine into a parent polymer. umn.edu Compounds like this compound serve as a starting point in the synthetic pathway to create these specialized monomers. jst.go.jp

Enhanced Properties: Fluorinated polymers are noted for their high thermal stability, low surface energy, and excellent chemical resistance compared to their non-fluorinated counterparts. umn.eduresearchgate.net The incorporation of the trifluoromethyl-pyridine moiety, derived from precursors like this compound, is a key strategy for achieving these properties in advanced materials such as fluorinated polyurethanes and polypyrrolones. researchgate.netmdpi.com

Versatile Building Blocks: The development of synthetic methods has made trifluoromethylpyridine (TFMP) intermediates more accessible. researchoutreach.org These intermediates are used to create a variety of agrochemicals and are being explored for broader applications in functional materials and polymers, highlighting the importance of their precursors. researchoutreach.orgnih.gov

Components in Optoelectronic Materials

The unique electronic characteristics of fluorinated pyridine derivatives make them attractive candidates for use in optoelectronic materials. nih.gov this compound can be considered a foundational precursor for synthesizing molecules that are integrated into devices such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). The introduction of a trifluoromethyl group, which can be derived from the trichloromethyl group of the precursor, significantly influences the electronic and optical properties of the final material. journaleras.comresearchgate.net

Key Research Findings:

Tuning Optoelectronic Properties: The incorporation of fluorine and trifluoromethyl groups into heterocyclic structures can substantially alter their physicochemical properties, including dipole moment, bioavailability, and electrostatic potential. nih.gov Computational studies on compounds like 5-(trifluoromethyl)pyridine-2-thiol (B7722606) have shown that the trifluoromethyl group contributes to excellent nonlinear optical (NLO) properties, making such derivatives promising for advanced optical materials. journaleras.com

Donor-Acceptor Architectures: Many modern optoelectronic materials are based on donor-acceptor (D-A) structures to facilitate charge separation and transport. taylorfrancis.com Pyridine-based moieties, especially those bearing electron-withdrawing groups like trifluoromethyl, can act as effective acceptor units. Synthesizing these complex molecules often relies on the availability of versatile building blocks derived from simpler precursors. researchoutreach.orgtaylorfrancis.com

Performance in Devices: Research on pyrazoloquinoline derivatives containing a trifluoromethyl group has demonstrated their potential in both photovoltaic and electroluminescent applications. researchgate.net The number and position of phenyl groups attached to the core structure, along with the trifluoromethyl group, modulate the emission properties and energy levels (HOMO/LUMO), which are critical for device performance. researchgate.net These findings underscore the value of synthetic pathways that begin with foundational materials like halogenated pyridines.

Applications in Specialized Chemical Processes (e.g., Nitrification Inhibitors)

The chemical structure of this compound is closely related to that of Nitrapyrin [2-Chloro-6-(trichloromethyl)pyridine], a well-established and widely used nitrification inhibitor in agriculture. mdpi.comusgs.gov These compounds function by slowing the microbial conversion of ammonium (B1175870) (NH₄⁺) to nitrate (B79036) (NO₃⁻) in the soil, a process known as nitrification. libretexts.org By inhibiting this process, these chemicals help retain nitrogen in the less mobile ammonium form for longer, reducing nitrogen loss through leaching and denitrification and improving nitrogen use efficiency by crops. mdpi.comknaw.nl

Elucidation of Chemical Mechanisms Underlying Nitrification Inhibition

The mechanism of nitrification inhibition by 6-(trichloromethyl)pyridine compounds has been extensively studied, primarily using the chloro-analogue, Nitrapyrin. The process is a targeted biochemical intervention in the first, rate-limiting step of the soil nitrogen cycle. libretexts.orgknaw.nl

The central mechanism involves the specific and temporary deactivation of the ammonia (B1221849) monooxygenase (AMO) enzyme. usgs.govknaw.nl This enzyme is crucial for ammonia-oxidizing bacteria (AOB) and archaea (AOA), such as those from the genus Nitrosomonas, which are responsible for the initial oxidation of ammonia to hydroxylamine (B1172632) (NH₂OH). wikipedia.orgtaylorandfrancis.comnih.gov

Key Mechanistic Steps:

Targeting AMO: The inhibitor molecule specifically targets the AMO enzyme, a copper-containing protein. mdpi.comtaylorandfrancis.com

Enzyme Inactivation: It is proposed that the inhibitor acts via copper chelation, which inactivates the AMO enzyme and blocks its catalytic function. mdpi.com This prevents the conversion of ammonium (NH₄⁺) to hydroxylamine, thereby halting the nitrification cascade at its outset. libretexts.orgwikipedia.org

Nitrogen Retention: By blocking this step, nitrogen is maintained in the soil as ammonium. mdpi.com Ammonium is a positively charged ion that binds to negatively charged soil particles, making it significantly less susceptible to being washed away (leaching) by rainfall or irrigation compared to the highly soluble, negatively charged nitrate ion. mdpi.com

Environmental Benefits: This inhibition leads to a reduction in nitrate leaching into groundwater and a decrease in the emission of nitrous oxide (N₂O), a potent greenhouse gas that is a byproduct of both nitrification and denitrification. usgs.govknaw.nl

Degradation: The inhibitor itself eventually degrades in the soil. The primary degradation pathway for the related compound Nitrapyrin is the hydrolysis of the trichloromethyl group to form 6-chloropicolinic acid. nih.govsigmaaldrich.com A similar pathway would be expected for the fluoro-analogue, yielding 6-fluoropicolinic acid.

The table below summarizes the effect of a nitrification inhibitor on different forms of nitrogen in the soil, illustrating the core outcome of the chemical mechanism.

Interactive Data Table: Effect of Nitrification Inhibitor on Soil Nitrogen Forms

| Treatment Condition | Ammonium (NH₄⁺-N) Concentration | Nitrate (NO₃⁻-N) Concentration | Leaching Potential |

| Soil with Fertilizer (No Inhibitor) | Decreases over time | Increases rapidly | High |

| Soil with Fertilizer + Inhibitor | Remains high for an extended period | Accumulation is delayed and reduced | Low |

Environmental Fate and Biotransformation Pathways

Abiotic Degradation Mechanisms

No experimental data on the abiotic degradation of 2-Fluoro-6-(trichloromethyl)pyridine were found.

There are no available studies on the hydrolysis kinetics of this compound. The trichloromethyl group is generally susceptible to hydrolysis, which would be a predicted degradation pathway. For the related compound Nitrapyrin (2-Chloro-6-(trichloromethyl)pyridine), hydrolysis is a known degradation route, yielding 6-chloropicolinic acid. nih.gov However, the rate and products of hydrolysis for the fluoro-analog remain uninvestigated.

Specific research on the photochemical decomposition of this compound under any light conditions could not be located. For its chloro-analog, Nitrapyrin, it is anticipated that degradation occurs more rapidly in the presence of light. nih.gov

Biotic Transformation Mechanisms

No specific studies on the biotic transformation of this compound were identified.

There is no information available regarding the microbial degradation of this compound in soil or aquatic environments. The chloro-analog, Nitrapyrin, is known to be selectively active against Nitrosomonas bacteria, and its primary degradation product in soil is 6-chloropicolinic acid. nih.gov The pathways for microbial breakdown of the fluoro-substituted compound have not been documented.

Data on the metabolic transformation of this compound in any model biological system are absent from the scientific literature. Studies on Nitrapyrin have shown it is metabolized in rats and dogs to 6-chloropicolinic acid and its glycine conjugate. nih.gov

Environmental Transport and Distribution Modeling

No modeling studies predicting the environmental transport and distribution of this compound were found. Key physicochemical properties required for such models, such as water solubility, vapor pressure, and partition coefficients (Kow, Koc), are not documented for this specific compound. For its analog, Nitrapyrin, soil half-life can range from less than 3 to 77 days depending on conditions, and it is known to be strongly sorbed by soil organic matter. nih.gov

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Routes

The development of environmentally benign and efficient synthetic methodologies for producing 2-Fluoro-6-(trichloromethyl)pyridine is a primary area of future research. Current industrial processes for related compounds often involve harsh conditions and hazardous reagents. google.com Future efforts will likely focus on the following green chemistry principles:

Catalytic Approaches: The use of catalysts, particularly those based on abundant and non-toxic metals, is a key strategy. For instance, methods for the synthesis of 2-chloro-6-(trichloromethyl)pyridine have utilized catalysts like activated carbon with metal ion oxides (e.g., Fe, Zn). google.com Future research could explore similar catalytic systems for the direct and selective fluorination of 2-chloro-6-(trichloromethyl)pyridine.

Continuous Flow Reactions: Continuous flow processes offer advantages in terms of safety, efficiency, and scalability over traditional batch reactions. google.com Developing a continuous flow method for the synthesis of this compound could significantly reduce waste and improve process control.

Alternative Solvents and Reagents: The use of greener solvents and less hazardous fluorinating agents will be crucial. Research into replacing traditional solvents with more environmentally friendly alternatives and employing safer fluorinating reagents is an active area of investigation in fluorine chemistry.

| Parameter | Traditional Method | Potential Green Alternative |

| Starting Material | 2-Picoline | 2-Picoline |

| Chlorination | High-temperature chlorination | Catalytic chlorination in a continuous flow reactor |

| Fluorination | Harsh fluorinating agents | Selective catalytic fluorination |

| Solvents | Conventional organic solvents | Greener solvent alternatives |

| Byproducts | Significant, requiring extensive purification | Minimized through higher selectivity |

Exploration of Undiscovered Reactivity and Catalytic Applications

The reactivity of this compound is largely unexplored. The presence of both a fluorine atom and a trichloromethyl group on the pyridine (B92270) ring suggests a unique chemical behavior that could be harnessed for various applications.

Future research will likely focus on:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 2-position is expected to be susceptible to nucleophilic displacement, a common reaction for 2-fluoropyridines. Investigating the scope of this reaction with various nucleophiles could lead to the synthesis of a wide range of novel pyridine derivatives.

Transformations of the Trichloromethyl Group: The trichloromethyl group can undergo various transformations, such as hydrolysis to a carboxylic acid or reduction to a dichloromethyl or chloromethyl group. prepchem.com Exploring these reactions could provide access to new functionalized pyridines with potential biological activity.

Catalytic Activity: The pyridine nitrogen atom can act as a ligand for metal catalysts. The electronic properties of the ring, influenced by the electron-withdrawing fluorine and trichloromethyl groups, could modulate the activity and selectivity of such catalysts in various organic transformations.

Integration into Advanced Material Science and Nanotechnology

Fluorinated organic molecules are of significant interest in materials science due to their unique properties, such as high thermal stability, chemical resistance, and specific electronic characteristics. nih.gov While direct applications of this compound in this area have not yet been reported, future research could explore its potential in:

Polymer Chemistry: As a monomer or a building block for the synthesis of fluorinated polymers. Such polymers could exhibit desirable properties for applications in high-performance plastics, coatings, and membranes.

Liquid Crystals: The rigid pyridine core and the presence of polar substituents suggest that derivatives of this compound could be investigated for their liquid crystalline properties.

Nanomaterials: The incorporation of this compound into nanomaterials, such as nanoparticles or metal-organic frameworks (MOFs), could lead to new materials with tailored properties for applications in catalysis, sensing, or drug delivery.

Deeper Mechanistic Understanding through Hybrid Experimental-Computational Approaches

A thorough understanding of the reaction mechanisms involving this compound is essential for optimizing its synthesis and exploring its reactivity. Future research will likely employ a combination of experimental and computational methods to achieve this.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.netresearchgate.net Such studies can provide insights into reaction pathways and help in the rational design of new synthetic methods and applications.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to monitor reactions in real-time and identify reaction intermediates, providing valuable experimental data to validate computational models.

Kinetic Studies: Detailed kinetic studies of the reactions of this compound will provide quantitative data on reaction rates and activation parameters, further enhancing the mechanistic understanding.

| Computational Method | Application |

| Density Functional Theory (DFT) | Prediction of molecular structure, vibrational frequencies, and electronic properties. |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis spectra and investigation of excited-state properties. |

| Molecular Dynamics (MD) | Simulation of the behavior of the molecule in different environments (e.g., solvents). |

Strategies for Environmental Mitigation and Remediation of Related Compounds

The widespread use of chlorinated pyridines, such as the related compound nitrapyrin, raises concerns about their environmental fate and potential for contamination. nih.govregulations.gov Future research in this area will be crucial for ensuring the sustainable use of this compound and related compounds.

Key research areas include:

Biodegradation Studies: Investigating the microbial degradation of this compound in soil and water to understand its persistence and potential for natural attenuation. researchgate.netsigmaaldrich.com

Development of Remediation Technologies: The development of effective remediation strategies for contaminated sites is essential. This could include bioremediation approaches using microorganisms capable of degrading chlorinated pyridines, as well as advanced oxidation processes. nih.govnih.govcascade-env.com

Ecotoxicological Assessment: A thorough evaluation of the ecotoxicological profile of this compound is necessary to assess its potential impact on non-target organisms and ecosystems.

| Remediation Strategy | Description |

| Bioremediation | Use of microorganisms to break down the compound into less harmful substances. |

| Advanced Oxidation Processes (AOPs) | Use of highly reactive species, such as hydroxyl radicals, to degrade the compound. |

| Adsorption | Use of materials like activated carbon to remove the compound from water or soil. |

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2-Fluoro-6-(trichloromethyl)pyridine, and how do they influence its reactivity?

- While direct data on the fluoro derivative is limited, structurally similar 2-Chloro-6-(trichloromethyl)pyridine (nitrapyrin) has a molecular weight of 230.9 g/mol, log P (octanol/water) of 3.41, and insolubility in water . Fluorine’s higher electronegativity likely alters electronic effects and reaction pathways compared to chlorine, increasing resistance to hydrolysis and metabolic degradation. Researchers should characterize melting points, vapor pressure, and solvent compatibility via differential scanning calorimetry (DSC) and HPLC solubility profiling .

Q. What are the primary research applications of halogenated pyridine derivatives like this compound?

- Chlorinated analogs (e.g., nitrapyrin) are used as nitrification inhibitors in agriculture to reduce nitrogen loss by suppressing ammonia-oxidizing bacteria (AOB) . The fluoro variant may offer enhanced environmental persistence or reduced toxicity. Applications include:

- Soil amendment studies to quantify nitrous oxide (N₂O) emission reductions using gas chromatography .

- Synthesis of agrochemical intermediates via nucleophilic substitution or cross-coupling reactions .

Q. Which analytical techniques are recommended for purity assessment and structural elucidation?

- Use GC-MS (for volatility) or HPLC-UV/ELSD (for non-volatile impurities) coupled with ¹⁹F NMR to resolve fluorine-specific shifts (e.g., δ -60 to -80 ppm for CF₃ groups) . For nitrapyrin analogs, GC-MS retention times (e.g., 8.2 min on HP-5 columns) and Cl isotope patterns confirm identity . Elemental analysis (C, H, N) and X-ray crystallography resolve ambiguous cases .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental persistence data for halogenated pyridine inhibitors?

- Discrepancies in half-life (e.g., 2–8 weeks in soils) require isotopic tracing (¹⁴C-labeling) to differentiate chemical hydrolysis from biodegradation. For nitrapyrin, ¹⁴C studies showed rapid conversion to 6-chloropicolinic acid in aerobic soils . Experimental design should include:

- Triplicate soil microcosms under varying pH (5–8) and moisture (20–60% water-holding capacity).

- LC-MS/MS quantification of parent compounds and metabolites (e.g., 6-fluoropicolinic acid for the fluoro analog) .

Q. What synthetic strategies enable selective functionalization of the trichloromethyl group?

- The trichloromethyl group undergoes nucleophilic substitution under basic conditions. For chloro analogs, KF/DMSO at 150°C introduces fluorine . For 2-fluoro derivatives:

- Optimize reaction conditions (80–120°C) with phase-transfer catalysts (e.g., TBAB) in biphasic systems.

- Monitor progress via ¹⁹F NMR to prevent pyridine ring degradation.

- Purify via fractional crystallization (hexane/ethyl acetate) .

Q. What mechanistic insights explain the mutagenic potential of halogenated pyridines in microbial assays?

- Nitrapyrin showed weak mutagenicity in S. typhimurium TA97/TA100 with metabolic activation, likely due to reactive intermediates like 6-chloropicolinic acid . For fluoro derivatives:

- Conduct Ames tests (±S9 liver enzymes) and Comet assays (HepG2 cells) to compare genotoxicity.

- Use molecular docking to predict interactions with nitroreductases or CYP450 enzymes .

Q. How does fluorine substitution impact the metabolic fate of pyridine derivatives compared to chlorine?

- Chlorinated analogs like nitrapyrin are rapidly metabolized to 6-chloropicolinic acid, excreted in urine . Fluorine’s stability may alter metabolic pathways:

- Administer ¹⁴C-labeled fluoro derivatives to rodent models, collecting bile and urine for LC-MS metabolic profiling.

- Compare tissue distribution (e.g., liver, kidneys) using autoradiography .

Methodological Considerations

Designing dose-response experiments for nitrification inhibition studies:

- Apply 0.1–50 mg/kg soil of this compound to agricultural plots.

- Measure ammonium retention (KCl extraction) and N₂O emissions (gas chromatography) weekly for 8 weeks .

- Include controls with DMPP (a newer inhibitor) and adjust for soil temperature/pH covariates .

Optimizing reaction conditions for fluorinated pyridine synthesis:

- Screen solvents (DMSO, DMF) and catalysts (CuI, Pd(OAc)₂) for cross-coupling reactions.

- Use DoE (Design of Experiments) to balance temperature (60–180°C) and reagent stoichiometry .

Assessing environmental toxicity in non-target organisms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.